(-)-Bicuculline methobromide
Overview
Description
Bicuculline is a light-sensitive competitive antagonist of GABAA receptors. It was originally identified as a toxin in the plant Dicentra cucullaria (Turkey Corn), but it is also present in other plants. Bicuculline is commonly used in neuroscience research to block GABAA receptors .
Synthesis Analysis
The synthesis of bicuculline is complex due to its intricate structure. It involves multiple steps including cyclization, bromination, and methylation .Molecular Structure Analysis
Bicuculline has a complex molecular structure. It is a bicyclic compound and contains a bromine atom, which is rare in naturally occurring organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of bicuculline are influenced by its complex structure and the presence of a bromine atom. It is a solid at room temperature and is soluble in organic solvents .Scientific Research Applications
Neurological Research
(-)-Bicuculline methobromide, primarily known as a GABA_A receptor antagonist, has been extensively used in neurological research. In a study examining the sensitivity of the somatosensory cortex in rats, bicuculline methiodide was applied to understand cortical maturation and the development of epileptic phenomena (Mareš, Bernášková, & Kubová, 2018). This highlights its role in researching brain development and epilepsy.
Pharmacological Studies
Bicuculline's role as a GABA antagonist has been critical in pharmacological studies. Johnston (2013) discusses the historical perspective of bicuculline's discovery and its continued relevance in exploring new antagonists with increasing selectivity for GABA receptor subclasses (Johnston, 2013). This research aids in understanding various aspects of neuropharmacology.
Pharmacokinetics Research
In 2014, a study developed a method for determining bicuculline in rat plasma using liquid chromatography mass spectrometry. This research is pivotal in understanding the pharmacokinetics of bicuculline and its distribution in biological systems (Ma et al., 2014).
Diabetes Research
Garabadu and Krishnamurthy (2017) explored the effects of metformin on bicuculline-sensitive GABA_A receptor-mediated hepatic insulin signaling in type-2 diabetic rats. This study suggests bicuculline's relevance in diabetes research, particularly in understanding hepatic insulin resistance (Garabadu & Krishnamurthy, 2017).
Anticonvulsant Research
The anticonvulsant activity of compounds from Syzygium aromaticum was evaluated against seizures induced by bicuculline in mice. This research underscores bicuculline's utility in testing potential anticonvulsant substances (Nubed et al., 2023).
Endocrinological Research
Taherianfard et al. (2013) studied the interactive effects of GABAA receptors and electromagnetic fields on serum testosterone levels in rats, using bicuculline methiodide. This highlights its application in understanding hormonal regulation and the interaction of environmental factors with neurological pathways (Taherianfard et al., 2013).
Epilepsy Model Research
Yoon et al. (2010) demonstrated the use of bicuculline in inducing epileptiform insult in hippocampal slice cultures, providing a reliable model for studying epilepsy (Yoon et al., 2010). This application is critical in researching the mechanisms of epilepsy and potential treatments.
Neurochemical Studies
Heysieattalab et al. (2016) explored the effects of GABAA and NMDA receptors in the shell-accumbens on spatial memory in methamphetamine-treated rats, using bicuculline. This study provides insights into the complex interactions between various neurotransmitter systems in the brain (Heysieattalab et al., 2016).
Molecular Pharmacology
A 2019 study by Jones et al. investigated N-methylbicuculline as a competitive antagonist of inhibitory pentameric ligand-gated ion channels. This research aids in understanding the molecular pharmacology of GABA receptors and their antagonists (Jones et al., 2019).
Behavioral Neuroscience
Research by Rysakova and Pavlova (2013, 2014) utilized bicuculline to study the effects of GABAA receptor modulation on the behavior of rabbits in emotionally negative situations. These studies contribute to understanding the neurobiological basis of anxiety and aggression (Rysakova & Pavlova, 2013) (Rysakova & Pavlova, 2014).
Neurodevelopmental Studies
Miller et al. (2010) investigated the role of GABAA receptor antagonism in the postpartum rat, using bicuculline. This research is significant in understanding the neurobiological changes during the postpartum period and its impact on behavior and cognition (Miller et al., 2010).
Mechanism of Action
Mode of Action
Typically, the mode of action of a compound refers to how it interacts with its targets and the resulting changes that occur .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions occurring within a cell, and a compound can affect these pathways by interacting with one or more enzymes or proteins involved .
Result of Action
These effects can include changes in gene expression, protein function, cell signaling, and other cellular processes .
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. For example, factors such as temperature, pH, and presence of other compounds can affect how a compound acts within a biological system .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO6.BrH/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXCECYGGMGBHD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276617 | |
Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73604-30-5 | |
Record name | 6,6-Dimethyl-5-(8-oxo-6,8-dihydro-2H-furo[3,4-e][1,3]benzodioxol-6-yl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,S*)]-5-(6,8-Dihydro-8-oxofuro[3,4-e]-1,3-benzodioxol-6-yl)-5,6,7,8-tetrahydro-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.